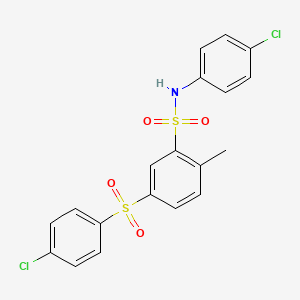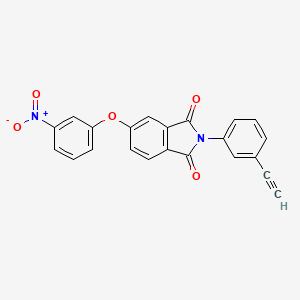![molecular formula C17H14BrNOS B3565226 2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE](/img/structure/B3565226.png)
2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE
Overview
Description
2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE is a synthetic organic compound that belongs to the class of benzothiophenes These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE typically involves the following steps:
Formation of the Benzothiophene Core: This can be achieved through cyclization reactions involving thiophene derivatives.
Introduction of the Bromine and Dimethylamino Groups: These functional groups can be introduced via electrophilic aromatic substitution reactions.
Formation of the Methylidene Linkage: This step involves the condensation of the benzothiophene core with an aldehyde or ketone derivative.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the dimethylamino group, leading to the formation of N-oxide derivatives.
Reduction: Reduction reactions can target the bromine atom, potentially leading to debromination.
Substitution: The bromine atom can be substituted with other nucleophiles in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: N-oxide derivatives.
Reduction: Debrominated products.
Substitution: Substituted benzothiophene derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in organic synthesis, particularly in the development of new materials and pharmaceuticals.
Biology
Due to its structural features, the compound may exhibit biological activities such as antimicrobial, anticancer, or anti-inflammatory properties.
Medicine
In medicinal chemistry, the compound can be explored for its potential as a drug candidate, particularly in targeting specific biological pathways.
Industry
The compound can be used in the development of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE would depend on its specific biological target. Generally, the compound may interact with enzymes or receptors, leading to modulation of biological pathways. The presence of the dimethylamino group suggests potential interactions with nucleic acids or proteins.
Comparison with Similar Compounds
Similar Compounds
2-{(E)-1-[3-BROMO-4-(DIMETHYLAMINO)PHENYL]METHYLIDENE}-1-BENZOTHIOPHEN-3(2H)-ONE: Similar in structure but may have different substituents.
Benzothiophene Derivatives: Compounds with variations in the benzothiophene core or different functional groups.
Uniqueness
The unique combination of bromine and dimethylamino groups in the compound provides distinct chemical reactivity and potential biological activity compared to other benzothiophene derivatives.
Properties
IUPAC Name |
(2E)-2-[[3-bromo-4-(dimethylamino)phenyl]methylidene]-1-benzothiophen-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14BrNOS/c1-19(2)14-8-7-11(9-13(14)18)10-16-17(20)12-5-3-4-6-15(12)21-16/h3-10H,1-2H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HXDAARREVCPLEA-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CN(C)C1=C(C=C(C=C1)/C=C/2\C(=O)C3=CC=CC=C3S2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14BrNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[({5-[(4-chlorophenyl)sulfonyl]-2-methylphenyl}sulfonyl)amino]benzoic acid](/img/structure/B3565149.png)

![3-{[(4-chloro-3-{[(2-methylphenyl)amino]carbonyl}phenyl)sulfonyl]amino}benzoic acid](/img/structure/B3565179.png)
![N,N'-bis(4-methoxyphenyl)-5-[(4-nitrobenzoyl)amino]isophthalamide](/img/structure/B3565181.png)
![N,N'-[1,4-phenylenebis(oxy-4,1-phenylene)]bis(N-acetylacetamide)](/img/structure/B3565187.png)
![N-(3-acetylphenyl)-2-{4-[(3-acetylphenyl)carbamoyl]phenyl}-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B3565199.png)

![N,N'-[(6-phenyl-2,4-pyrimidinediyl)di-4,1-phenylene]diacetamide](/img/structure/B3565210.png)
![dimethyl 1,2,6-trimethyl-4-[4-(methylsulfanyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate](/img/structure/B3565222.png)
![4-[[2-(4-bromophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]methylidene]-5-methyl-2-(3-methylphenyl)pyrazol-3-one](/img/structure/B3565224.png)
![(4Z)-4-(1,3-benzodioxol-5-ylmethylidene)-10-bromo-5-thia-2,7,12-triazatricyclo[6.4.0.02,6]dodeca-1(8),6,9,11-tetraen-3-one](/img/structure/B3565233.png)
![(2E)-2-[[5-(5-chloro-4-methyl-2-nitrophenyl)furan-2-yl]methylidene]-1-benzothiophen-3-one](/img/structure/B3565241.png)
![2-[(3-cyano-4-methyl-6-oxo-1,6-dihydro-2-pyridinyl)thio]-N-(3,4-dimethoxyphenyl)acetamide](/img/structure/B3565249.png)
![N-[4-(1H-benzimidazol-2-yl)phenyl]-1,3-benzodioxole-5-carboxamide](/img/structure/B3565264.png)
